

Chemical properties and reactivity of 3-(Piperidin-1-ylmethyl)aniline

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Compound of Interest

Compound Name: 3-(Piperidin-1-ylmethyl)aniline

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **3-(Piperidin-1-ylmethyl)aniline**

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile and valuable. **3-(Piperidin-1-ylmethyl)aniline** is one such compound. Its unique architecture, combining a primary aromatic amine, a tertiary aliphatic amine within a piperidine ring, and a flexible methylene linker, provides a rich platform for chemical exploration. This guide offers an in-depth analysis of its chemical properties, reactivity, and practical applications, tailored for researchers, scientists, and professionals in drug development and material science. We will move beyond a simple recitation of facts to explore the causal relationships that govern its behavior, providing field-proven insights into its synthesis and handling.

Core Physicochemical and Structural Characteristics

3-(Piperidin-1-ylmethyl)aniline is a bifunctional organic compound that serves as a crucial building block in the synthesis of more complex molecules.^{[1][2]} Its structure is defined by an aniline ring substituted at the meta-position with a piperidin-1-ylmethyl group. This arrangement imparts a unique combination of electronic and steric properties that dictate its reactivity.

Property	Value	Source
CAS Number	93138-55-7	[1][3]
Molecular Formula	C ₁₂ H ₁₈ N ₂	[1][3]
Molecular Weight	190.29 g/mol	[1][3]
Appearance	Tan to yellow crystalline powder	[1]
Purity	≥ 95% (NMR)	[1]
Storage	Store at 0-8°C	[1]

The presence of two nitrogen atoms with different chemical environments—a nucleophilic primary aromatic amine and a basic tertiary aliphatic amine—makes this molecule a highly versatile intermediate.[1][2] The piperidine ring enhances its solubility in various organic solvents and contributes to its potential as a scaffold for biologically active compounds.[1]

Synthesis and Characterization: A Practical Approach

The synthesis of **3-(Piperidin-1-ylmethyl)aniline** is most commonly achieved through a Mannich-type reaction or reductive amination, both of which are robust and scalable methods in organic synthesis.[4][5][6][7][8] Reductive amination, in particular, offers a direct and high-yielding pathway.

Recommended Synthetic Protocol: Reductive Amination

This protocol details the synthesis from 3-aminobenzaldehyde and piperidine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. Unlike harsher reagents, STAB is selective for the iminium intermediate, preventing the unwanted reduction of the starting aldehyde and minimizing side reactions.[9]

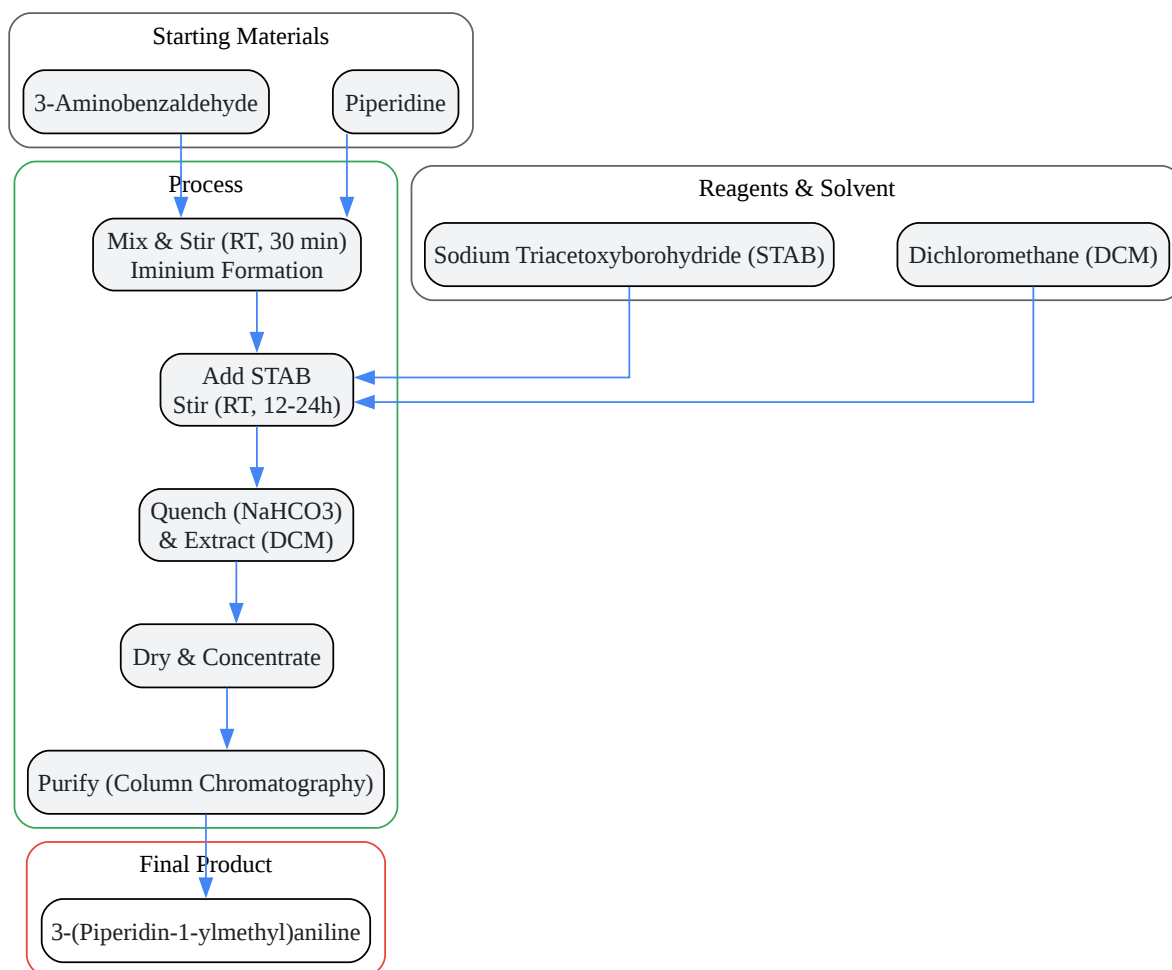
Experimental Protocol: Synthesis via Reductive Amination

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as dichloromethane

(DCM) or 1,2-dichloroethane (DCE).

- **Amine Addition:** Add piperidine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
- **Reduction:** Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction exotherm.
- **Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **3-(Piperidin-1-ylmethyl)aniline**.

Diagram: Synthetic Workflow



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Caption: Reductive amination workflow for synthesizing **3-(Piperidin-1-ylmethyl)aniline**.

Spectroscopic Characterization

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, a singlet for the methylene bridge ($-\text{CH}_2-$), and multiplets for the piperidine ring protons.
- ^{13}C NMR: The carbon NMR will display distinct peaks for the aromatic carbons, the methylene carbon, and the carbons of the piperidine ring.
- Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight.
- Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine, C-H stretches for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.

Chemical Reactivity: A Tale of Two Nitrogens

The reactivity of **3-(Piperidin-1-ylmethyl)aniline** is dominated by its two distinct nitrogen centers and the activated aromatic ring. This dual functionality allows for selective and sequential modifications, making it a powerful synthetic intermediate.

Reactions at the Primary Aromatic Amine ($-\text{NH}_2$)

The aniline moiety is a potent nucleophile and the primary site for many electrophilic reactions.

- Acylation/Sulfonylation: The $-\text{NH}_2$ group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides. This is a common first step in many synthetic sequences to protect the amine or to introduce new functional groups.
- Alkylation: While direct N-alkylation can be challenging to control, it is achievable under specific conditions. This reaction is fundamental in the synthesis of more complex drug candidates.^[10]
- Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated from NaNO_2 and HCl) at low temperatures. This diazonium intermediate is highly

versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -X).

Diagram: Key Reaction at the Aniline Moiety

Caption: N-Acylation of the primary aromatic amine.

Reactions Involving the Tertiary Piperidine Nitrogen

The nitrogen within the piperidine ring is a tertiary aliphatic amine, making it significantly more basic than the aromatic amine.

- **Salt Formation:** It readily reacts with acids to form ammonium salts, a property often used to improve the aqueous solubility and crystalline nature of derivatives.
- **Quaternization:** Reaction with alkyl halides can lead to the formation of quaternary ammonium salts, although this is generally less common in drug synthesis unless a permanent positive charge is desired.

Electrophilic Aromatic Substitution

The aniline -NH₂ group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The piperidinomethyl group is also an ortho, para-director, albeit weaker. Therefore, electrophiles will preferentially add to the positions ortho and para to the amino group (C2, C4, and C6 positions), enabling reactions like halogenation, nitration, and Friedel-Crafts reactions on the benzene ring.

Applications in Drug Discovery and Beyond

The true value of **3-(Piperidin-1-ylmethyl)aniline** lies in its role as a versatile intermediate for creating high-value molecules.

- **Pharmaceutical Development:** This compound is a key building block for synthesizing pharmaceuticals, particularly those targeting neurological and psychiatric disorders.^[1] The piperidine motif is a common scaffold in many drugs, and the aniline group provides a convenient handle for further chemical modification.^[2] Derivatives have been investigated as potent ligands for various biological targets, including inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) and PI3Kδ.^{[11][12]}

- Agrochemicals and Material Science: Beyond pharmaceuticals, it serves as an intermediate in the production of agrochemicals, where it can enhance the efficacy of herbicides and pesticides.^[1] In material science, it can be incorporated into polymer formulations to improve mechanical properties and durability.^[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **3-(Piperidin-1-ylmethyl)aniline** is paramount to ensure laboratory safety.

Hazard Identification:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.^{[13][14]}
- Skin and Eye Irritation: Causes skin irritation and serious eye irritation.^{[13][14][15]}
- Respiratory Irritation: May cause respiratory irritation.^{[13][15]}

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[15][16][17]}
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[16] Avoid contact with skin, eyes, and clothing.^{[16][17]} Wash hands thoroughly after handling.^[16]
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.^[16]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^{[15][16]}
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.^[16]

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at refrigerated temperatures (0-8°C).[1][16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

Conclusion

3-(Piperidin-1-ylmethyl)aniline is more than just a chemical intermediate; it is a gateway to a vast chemical space. Its dual amine functionality, coupled with an activated aromatic system, provides a predictable yet highly adaptable platform for synthetic chemists. By understanding the nuances of its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this powerful building block to accelerate innovation in drug discovery, agrochemistry, and material science.

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